5-Chloro-2-methyl-3-isothiazolone 1-oxide
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Overview
Description
5-Chloro-2-methyl-3-isothiazolone 1-oxide is an organic compound with the molecular formula C4H4ClNO2S. It is a member of the isothiazolinone family, which is known for its antimicrobial properties. This compound is used in various industrial and consumer products due to its effectiveness in controlling microbial growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-isothiazolone 1-oxide typically involves the cyclization of amides derived from carboxylic acid precursors. One common method includes the use of trichloroacetic anhydride to induce cyclization of sulfoxide intermediates . Another approach involves the reaction of dimethyl dithiopropionate with methylamine, followed by chlorination in an ethyl acetate solution .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using readily available carboxylic acid precursors and chlorinating agents. The process is optimized for high yield and purity, ensuring the compound’s effectiveness as a biocide .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-3-isothiazolone 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to its thiol form.
Substitution: Halogen substitution reactions can occur, leading to the formation of different isothiazolinone derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Chlorinating Agents: Chlorine gas and trichloroacetic anhydride are used for halogen substitution reactions.
Major Products Formed
The major products formed from these reactions include various isothiazolinone derivatives, sulfoxides, and sulfones. These products retain the antimicrobial properties of the parent compound .
Scientific Research Applications
5-Chloro-2-methyl-3-isothiazolone 1-oxide has a wide range of applications in scientific research:
Chemistry: Used as a biocide in chemical formulations to prevent microbial contamination.
Biology: Employed in biological studies to control microbial growth in cultures and samples.
Medicine: Investigated for its potential use in antimicrobial treatments and as a preservative in pharmaceuticals.
Industry: Widely used in industrial applications such as water treatment, paints, and coatings to prevent microbial growth
Mechanism of Action
The antimicrobial activity of 5-Chloro-2-methyl-3-isothiazolone 1-oxide is attributed to its ability to inhibit essential enzymes in microbial cells. The compound disrupts metabolic pathways involving dehydrogenase enzymes, leading to rapid inhibition of growth and metabolism, followed by irreversible cell damage and death . The active sulfur moiety in the compound oxidizes thiol-containing residues, effectively killing both aerobic and anaerobic bacteria .
Comparison with Similar Compounds
Similar Compounds
Methylisothiazolinone: Another isothiazolinone derivative with similar antimicrobial properties.
Benzisothiazolinone: Known for its use in industrial applications as a biocide.
Octylisothiazolinone: Used in antifouling paints and coatings.
Uniqueness
5-Chloro-2-methyl-3-isothiazolone 1-oxide stands out due to its high efficacy at low concentrations and its broad-spectrum antimicrobial activity. It is particularly effective against a wide range of bacteria, fungi, and algae, making it a versatile biocide for various applications .
Properties
CAS No. |
57122-19-7 |
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Molecular Formula |
C4H4ClNO2S |
Molecular Weight |
165.60 g/mol |
IUPAC Name |
5-chloro-2-methyl-1-oxo-1,2-thiazol-3-one |
InChI |
InChI=1S/C4H4ClNO2S/c1-6-4(7)2-3(5)9(6)8/h2H,1H3 |
InChI Key |
SSTMZHHZGFAKTQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(S1=O)Cl |
Origin of Product |
United States |
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